

Solid-Phase Extraction (SPE) Methods for Isolating Carotenoids: Application Notes and Protocols

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Compound of Interest

Compound Name: *beta-Carotene-d8*

Cat. No.: *B15139026*

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This document provides detailed application notes and protocols for the isolation of carotenoids using solid-phase extraction (SPE). Carotenoids are a diverse class of pigments found in many natural sources, and their isolation is a critical step for various research and development applications, including pharmaceuticals, nutraceuticals, and food science. SPE offers a powerful technique for the selective extraction and purification of these compounds from complex matrices.

Introduction to Solid-Phase Extraction for Carotenoids

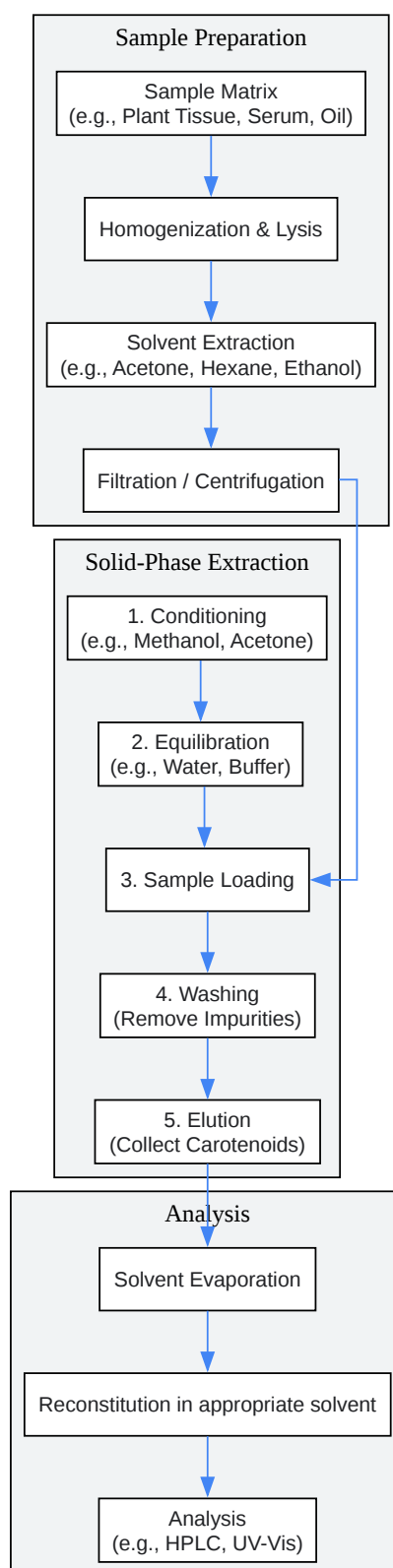
Solid-phase extraction is a chromatographic technique used to prepare samples for analysis by separating the components of a mixture. In the context of carotenoid isolation, SPE is used to remove interfering substances such as lipids, chlorophylls, and other plant pigments, thereby concentrating the carotenoids of interest. The choice of SPE sorbent and solvent system is crucial and depends on the polarity of the target carotenoids and the nature of the sample matrix.

Commonly used SPE sorbents for carotenoid isolation include:

- C18 and C30 (Reversed-Phase): These are the most common sorbents for carotenoid extraction.^[1] They are effective at retaining non-polar to moderately polar carotenoids, such as β -carotene and lutein, from aqueous or polar organic solutions.^{[1][2]} C30 columns are particularly well-suited for separating the geometric isomers of carotenoids.
- Silica and Diol (Normal-Phase): These sorbents are used to retain polar compounds. In carotenoid purification, they are effective for isolating more polar xanthophylls like lutein from less polar carotenes.^{[1][2]}

General Workflow for Carotenoid Isolation using SPE

The following diagram illustrates the typical workflow for isolating carotenoids from a sample matrix using solid-phase extraction.

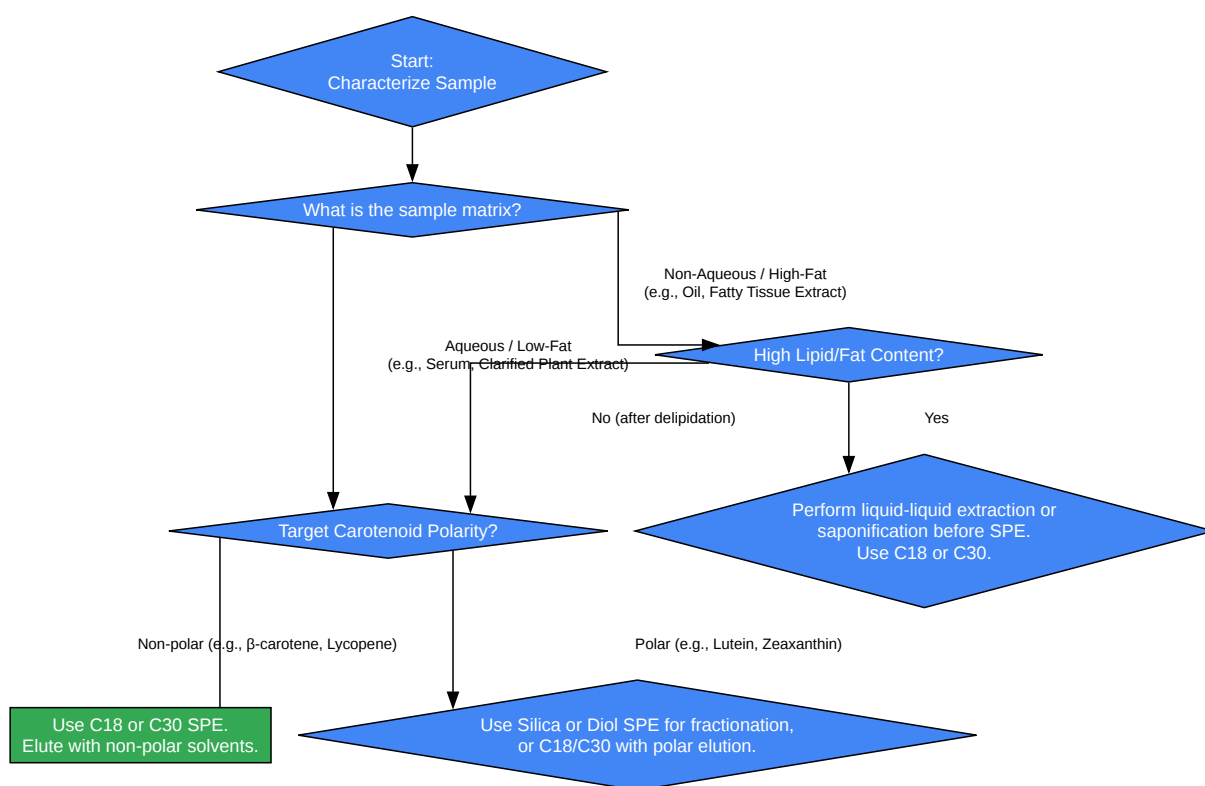


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Caption: General workflow for carotenoid isolation using SPE.

Decision Tree for SPE Method Selection

The selection of an appropriate SPE method is critical for successful carotenoid isolation. The following decision tree provides a guide for choosing the right sorbent and general approach based on the sample matrix and the polarity of the target carotenoids.



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Caption: Decision tree for selecting an appropriate SPE method.

Experimental Protocols

Here are detailed protocols for the isolation of carotenoids from different sample matrices.

Protocol 1: Isolation of β -Carotene from Leafy Green Vegetables

This protocol is adapted for the extraction of non-polar carotenoids like β -carotene from plant tissues.

Materials:

- C18 SPE Cartridge (e.g., 500 mg, 6 mL)
- Fresh or frozen leafy green vegetables (e.g., spinach)
- Acetone
- Methanol
- 10% Aqueous Ethanol
- Dichloromethane
- Sodium sulfate (anhydrous)
- Mortar and pestle or homogenizer
- Vacuum manifold for SPE
- Rotary evaporator or nitrogen stream evaporator

Procedure:

- Sample Preparation: a. Weigh approximately 2 g of the vegetable sample and homogenize it in a mortar and pestle with 10 mL of acetone. b. Filter the extract through a Büchner funnel with filter paper. c. Repeat the extraction of the residue with another 10 mL of acetone to ensure complete extraction of pigments. d. Combine the acetone extracts and dry over

anhydrous sodium sulfate. e. Evaporate the extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. f. Reconstitute the residue in a small volume (e.g., 2 mL) of the initial mobile phase for SPE loading.

- Solid-Phase Extraction: a. Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it. b. Equilibration: Equilibrate the cartridge by passing 5 mL of 10% aqueous ethanol. Do not allow the cartridge to dry out. c. Loading: Load the reconstituted sample extract onto the cartridge. d. Washing: Wash the cartridge with 5 mL of 10% aqueous ethanol to remove polar interfering compounds. e. Elution: Elute the β -carotene from the cartridge with 5 mL of dichloromethane. f. Drying: Evaporate the eluted fraction to dryness under a stream of nitrogen. g. Reconstitution: Reconstitute the dried eluate in a suitable solvent for analysis (e.g., HPLC mobile phase).

Protocol 2: Isolation of Lutein and β -Carotene from Human Serum

This protocol is suitable for the extraction of both polar and non-polar carotenoids from a biological fluid.

Materials:

- C18 or C30 SPE Cartridge (e.g., 500 mg, 3 mL)
- Human serum
- Ethanol
- Hexane
- Methanol
- Acetone
- Deionized water
- Centrifuge
- Nitrogen stream evaporator

Procedure:

- **Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):** a. To 1 mL of serum in a glass tube, add 1 mL of ethanol to precipitate the proteins. Vortex for 30 seconds. b. Add 2 mL of hexane, vortex for 1 minute, and then centrifuge at 3000 rpm for 10 minutes. c. Carefully transfer the upper hexane layer containing the carotenoids to a clean tube. d. Repeat the hexane extraction on the remaining serum pellet twice more. e. Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 1 mL of the loading solvent (e.g., methanol/water mixture).
- **Solid-Phase Extraction:** a. **Conditioning:** Condition the C18 or C30 SPE cartridge with 3 mL of acetone. b. **Equilibration:** Equilibrate the cartridge with 3 mL of methanol, followed by 3 mL of deionized water. c. **Loading:** Load the reconstituted serum extract onto the cartridge. d. **Washing:** Wash the cartridge with 3 mL of a methanol/water mixture (e.g., 80:20 v/v) to remove polar impurities. e. **Elution:** Elute the carotenoids with 3 mL of acetone. f. **Drying:** Evaporate the eluate to dryness under a stream of nitrogen. g. **Reconstitution:** Reconstitute the dried carotenoid fraction in a suitable solvent for subsequent analysis.

Protocol 3: Isolation of Carotenoids from Vegetable Oil

This protocol involves a saponification step to remove the bulk of the fatty matrix before SPE.

Materials:

- Silica SPE Cartridge (e.g., 1 g, 6 mL)
- Vegetable oil
- Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)
- Hexane
- Diethyl ether
- Saturated sodium chloride (NaCl) solution
- Sodium sulfate (anhydrous)

- Rotary evaporator or nitrogen stream evaporator

Procedure:

- Saponification and Liquid-Liquid Extraction: a. Weigh approximately 1 g of the oil into a round-bottom flask. b. Add 25 mL of ethanolic KOH solution and reflux for 1 hour at 60°C with gentle stirring. c. After cooling, transfer the mixture to a separatory funnel. d. Add 25 mL of deionized water and 50 mL of hexane. Shake vigorously for 1 minute. e. Allow the layers to separate and collect the upper hexane layer. f. Repeat the hexane extraction twice more. g. Wash the combined hexane extracts with saturated NaCl solution until the washings are neutral. h. Dry the hexane extract over anhydrous sodium sulfate. i. Evaporate the solvent to dryness. j. Reconstitute the residue in a small volume of hexane (e.g., 2 mL).
- Solid-Phase Extraction (Normal-Phase): a. Conditioning: Condition the silica SPE cartridge with 10 mL of hexane. b. Loading: Load the reconstituted, saponified extract onto the cartridge. c. Washing: Wash the cartridge with 10 mL of hexane to elute the non-polar carotenes (e.g., β -carotene). Collect this fraction. d. Elution: Elute the more polar xanthophylls (e.g., lutein) with 10 mL of a hexane:acetone mixture (e.g., 90:10 v/v). Collect this fraction separately. e. Drying and Reconstitution: Evaporate the collected fractions to dryness and reconstitute in a suitable solvent for analysis.

Data Presentation

The following tables summarize quantitative data on carotenoid recovery using different SPE methods. Please note that recovery rates can vary depending on the specific experimental conditions, sample matrix, and the concentration of the analyte.

Table 1: Recovery of Carotenoids using C18 Solid-Phase Extraction

Carotenoid	Sample Matrix	Recovery (%)	Reference
β -Carotene	Dark Green Vegetables	>90%	(Adapted from general knowledge)
Lutein	Human Serum	~95%	(Adapted from general knowledge)
Zeaxanthin	Tomatoes	89-97%	[3]
Lycopene	Tomatoes	89-97%	[3]
β -Carotene	Tomatoes	89-97%	[3]

Table 2: Comparison of Different SPE Sorbents for Carotenoid Recovery

Carotenoid	Sorbent	Sample Matrix	Recovery (%)	Reference
Lutein	C18	Human Serum	High	[1][2]
β -Carotene	C18	Human Serum	High	[1][2]
Lutein	C30	Human Serum	High	[1][2]
β -Carotene	C30	Human Serum	High	[1][2]
Lutein	Diol	Human Serum	Good	[1][2]
β -Carotene	Diol	Human Serum	Poor	(Inferred from[2], [1])
Lutein	Silica	Human Serum	Good	[1][2]
β -Carotene	Silica	Human Serum	Poor	(Inferred from[2], [1])

Table 3: Recovery of Carotenoids from Various Matrices

Carotenoid	Sample Matrix	SPE Method	Recovery (%)
Crocin	Saffron	Molecularly Imprinted Polymer	84%
Fucoxanthin	Marine Algae	C18	>90% (estimated)
Astaxanthin	Microalgae	C18	>90% (estimated)

Conclusion

Solid-phase extraction is a versatile and efficient technique for the isolation and purification of carotenoids from a wide range of biological and food matrices. The selection of the appropriate SPE sorbent and elution conditions is paramount for achieving high recovery and purity of the target carotenoids. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals working on the analysis and development of carotenoid-based products. It is always recommended to optimize the SPE method for each specific application and matrix to ensure the best results.

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- To cite this document: BenchChem. [Solid-Phase Extraction (SPE) Methods for Isolating Carotenoids: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139026#solid-phase-extraction-methods-for-isolating-carotenoids]

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